![molecular formula C24H23FN2O4 B2563482 1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-39-3](/img/structure/B2563482.png)
1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
The pyrrolidine ring, particularly when substituted with a non-aromatic sec-butyl group, has been associated with anticonvulsant properties . Researchers have explored derivatives of this compound to enhance its efficacy in treating epilepsy and related disorders.
Potassium-Competitive Acid Blockers (P-CABs)
In drug discovery, pyrrole derivatives have been investigated as potential P-CABs. These compounds aim to inhibit gastric acid secretion by targeting the proton pump (H+/K±ATPase) in the stomach lining. The synthesis of pyrrole derivatives with low log D and high ligand-lipophilicity efficiency (LLE) values has been a focus in this context .
Synthetic Strategies and Ring Construction
Researchers have employed various synthetic strategies to access pyrrolidine-based compounds. These include:
- Functionalization of Preformed Pyrrolidine Rings : For instance, proline derivatives have been explored, leveraging the stereogenicity of carbons to achieve distinct biological profiles .
Stereochemistry and Biological Activity
The spatial orientation of substituents on the pyrrolidine ring significantly impacts the biological profile of drug candidates. Different stereoisomers can exhibit varying binding modes to enantioselective proteins, affecting their overall efficacy and safety .
Bioactive Molecules with Target Selectivity
Researchers have reported bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. Investigating their pharmacological properties and selectivity against specific targets is an ongoing area of interest .
Structure-Activity Relationship (SAR) Studies
Understanding how structural modifications impact biological activity is essential. By comparing physicochemical parameters of pyrrolidine with other related scaffolds (such as aromatic pyrroles and cyclopentanes), researchers can uncover SAR trends and optimize drug design .
properties
IUPAC Name |
1-(2-fluorophenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c1-15-6-7-19-17(14-15)22(28)20-21(16-4-2-3-5-18(16)25)27(24(29)23(20)31-19)9-8-26-10-12-30-13-11-26/h2-7,14,21H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLITUMVQMTION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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